N-(2-Benzoylphenyl)-2-bromoacetamide
Overview
Description
N-(2-Benzoylphenyl)-2-bromoacetamide is a chemical compound utilized in various organic syntheses and chemical studies. It is a part of a broader class of compounds that have been extensively studied for their diverse chemical properties and applications in organic synthesis.
Synthesis Analysis
- The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, a class to which N-(2-Benzoylphenyl)-2-bromoacetamide belongs, can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields. This synthesis process is noted for its simplicity and efficient separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
- The crystal structure of similar compounds, such as N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, provides insight into the molecular arrangement. They are found to crystallize in specific space groups and exhibit intermolecular hydrogen bonds, which are crucial for understanding the molecular conformation of N-(2-Benzoylphenyl)-2-bromoacetamide (Marinova et al., 2022).
Chemical Reactions and Properties
- N-(2-Benzoylphenyl)-2-bromoacetamide derivatives participate in a variety of chemical reactions. For example, their reaction with primary amines and other reactants leads to the formation of diverse organic compounds, highlighting their reactivity and usefulness in organic synthesis (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
- The physical properties of compounds in this class can be inferred from related studies. For instance, the crystal structure analysis of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals specific physical properties like crystallization patterns and molecular geometry, which can be extrapolated to understand the physical characteristics of N-(2-Benzoylphenyl)-2-bromoacetamide (Marinova et al., 2022).
Chemical Properties Analysis
- The chemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide can be deduced from the synthesis and reaction mechanisms. Its ability to react with various organic molecules and form stable compounds underlines its chemical stability and reactivity, which are essential for its applications in organic chemistry (Sabbaghan & Hossaini, 2012).
Scientific Research Applications
1. Study of Three-Centered Hydrogen Bonds
- Summary of Application: N-(2-Benzoylphenyl)-2-bromoacetamide is used as a model compound to analyze the formation of three-centered hydrogen bonds in oxalyl derivatives .
- Methods of Application: The formation of these bonds was demonstrated in the solid state through X-ray diffraction analysis of the geometric parameters associated with the molecular structures .
- Results: The study found that three-center hydrogen bonds can overcome steric constraints, which was previously thought to be impossible .
2. Anti-Diabetic Activity of Type 2 Diabetes
- Summary of Application: N-(2-Benzoylphenyl)-2-bromoacetamide derivatives demonstrate anti-diabetic activity by stimulating peroxisome proliferator-activated receptor-γ .
- Methods of Application: Molecular docking was performed on a diverse set of N-(2-Benzoylphenyl)-2-bromoacetamide derivatives .
- Results: The docking program in Glide dock justifies the correlation between the experimental values and the values derived computationally .
Future Directions
The future directions for “N-(2-Benzoylphenyl)-2-bromoacetamide” and related compounds could involve further exploration of their potential biological activities. For instance, N-(2-benzoylphenyl)-l-tyrosine derivatives have shown promise as antidiabetic agents , suggesting potential therapeutic applications.
properties
IUPAC Name |
N-(2-benzoylphenyl)-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDHBGMMKYQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162694 | |
Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Benzoylphenyl)-2-bromoacetamide | |
CAS RN |
14439-71-5 | |
Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14439-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-benzoylphenyl)-2-bromoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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